molecular formula C14H14N2O3S B3045451 (E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate CAS No. 107445-22-7

(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate

Cat. No. B3045451
CAS RN: 107445-22-7
M. Wt: 290.34 g/mol
InChI Key: GOBHWEKJWDUUQS-VBKFSLOCSA-N
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Description

The compound “(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate” is a chemical substance with the molecular formula C14H14N2O3S . It is related to “(E)-N-[1-(pyridin-4-yl)ethylidene]hydroxylamine” which has a CAS Number of 107445-21-6 .

Scientific Research Applications

Antimicrobial and Anticancer Activity

(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate and its derivatives have been studied for their antimicrobial properties. For instance, a study synthesized and evaluated a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, for its antimicrobial activity. This compound was found effective against various microbial strains, showcasing its potential in antimicrobial applications (Elangovan, Sowrirajan, Manoj, & Kumar, 2021). Similarly, other studies have focused on synthesizing novel sulfonamide derivatives with antimicrobial properties (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015), and some have also shown promising anticancer activities (Debbabi, Bashandy, Al‐Harbi, Aljuhani, & Al-Saidi, 2017).

Chemical Synthesis and Structural Analysis

Studies have explored the synthesis and structural analysis of compounds related to this compound. For example, Tarabová et al. (2010) investigated the chemical reactions and structure of benzofuro(3,2-c)pyridine derivatives, which are structurally similar to the compound (Tarabová, Titiš, Prónayová, Gatial, & Krutošíková, 2010).

Catalytic Applications and Material Science

Research has also delved into the potential catalytic applications of these compounds. For instance, Tamaddon and Azadi (2018) described the use of a related protic ionic liquid, including a pyridine and sulfonate moiety, for the synthesis of 2-amino-3-cyanopyridines, indicating its role as a bi-functional catalyst (Tamaddon & Azadi, 2018). Additionally, studies like those by Liu et al. (2013) have investigated the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, highlighting applications in material science (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(pyridin-4-yl)ethanone to form the intermediate 1-(4-methylbenzenesulfonyl)-1-(pyridin-4-yl)ethanone, which is then reacted with hydrazine hydrate to form the final product.", "Starting Materials": [ "4-methylbenzenesulfonyl chloride", "1-(pyridin-4-yl)ethanone", "hydrazine hydrate" ], "Reaction": [ "Step 1: 4-methylbenzenesulfonyl chloride is reacted with 1-(pyridin-4-yl)ethanone in the presence of a base such as triethylamine to form the intermediate 1-(4-methylbenzenesulfonyl)-1-(pyridin-4-yl)ethanone.", "Step 2: The intermediate is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form the final product, (E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate." ] }

CAS RN

107445-22-7

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

[(Z)-1-pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate

InChI

InChI=1S/C14H14N2O3S/c1-11-3-5-14(6-4-11)20(17,18)19-16-12(2)13-7-9-15-10-8-13/h3-10H,1-2H3/b16-12-

InChI Key

GOBHWEKJWDUUQS-VBKFSLOCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C)\C2=CC=NC=C2

SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C2=CC=NC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C2=CC=NC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate
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(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate
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(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate
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(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate
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(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate
Reactant of Route 6
(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate

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